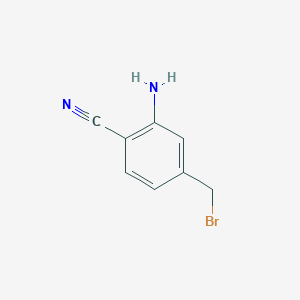

2-Amino-4-(bromomethyl)benzonitrile

Description

BenchChem offers high-quality 2-Amino-4-(bromomethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(bromomethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

2-amino-4-(bromomethyl)benzonitrile |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4,11H2 |

InChI Key |

YZEBGNGDCBBEIE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CBr)N)C#N |

Canonical SMILES |

C1=CC(=C(C=C1CBr)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility & Stability Profiling of 2-Amino-4-(bromomethyl)benzonitrile

[1][2]

Executive Summary

2-Amino-4-(bromomethyl)benzonitrile (CAS: 251936-85-3) is a highly functionalized intermediate often used in the synthesis of heterocycles and kinase inhibitors.[1] Its structural core features a reactive bromomethyl group (an alkylating agent) and a nucleophilic amino group .

This guide addresses a critical stability risk often overlooked in standard solubility screens: Solvolysis . While the compound exhibits thermodynamic solubility in both DMSO and Methanol, it is chemically unstable in Methanol , rapidly degrading into its methyl-ether derivative.[2] Therefore, DMSO is the required solvent for stock solution preparation, while Methanol must be strictly avoided to preserve structural integrity.[2]

Chemical Profile & Physicochemical Basis[1][3][4][5][6]

| Property | Detail |

| Chemical Name | 2-Amino-4-(bromomethyl)benzonitrile |

| CAS Number | 251936-85-3 |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Structural Alert | Benzylic Bromide: Highly susceptible to nucleophilic attack ( |

| Solubility Class | Lipophilic organic solid; low aqueous solubility. |

The Reactivity Paradox

The presence of the electron-donating amino group (

Solubility in DMSO (Recommended)

Dimethyl Sulfoxide (DMSO) is the gold-standard vehicle for this compound.[1] It provides high solubility capacity without triggering immediate chemical degradation, provided the DMSO is anhydrous.[2]

-

Solubility Capacity:

(Estimated based on structural analogs like 4-(bromomethyl)benzonitrile).[1] -

Mechanism: DMSO interacts via dipole-dipole forces with the polar nitrile and amino groups, and dispersion forces with the aromatic ring, effectively solvating the molecule.[2]

-

Stability Risk: Low, but not zero.[2] DMSO is a mild oxidant (Kornblum oxidation potential), but this typically requires elevated temperatures (

). At room temperature, the compound is stable in DMSO for standard assay durations (24–48 hours).

Protocol A: Preparation of 10 mM Stock Solution in DMSO

This protocol includes self-validating checkpoints to ensure sample integrity.

-

Calculate Mass: For

of -

Solvent Addition: Add

of anhydrous DMSO (Grade:-

Validation: Presence of water accelerates hydrolysis of the bromomethyl group to the benzyl alcohol.

-

-

Dissolution: Vortex for 30–60 seconds.

-

Checkpoint: Inspect solution against a dark background. It should be optically clear with no particulates (Tyndall effect negative).

-

-

Storage: Aliquot immediately into amber glass vials. Store at

.[1] Avoid repeated freeze-thaw cycles to prevent hydrolysis from atmospheric moisture condensation.[1][2]

The Hazard of Methanol (Restricted)

Methanol (MeOH) acts as both a solvent and a reactant. Dissolving 2-Amino-4-(bromomethyl)benzonitrile in methanol initiates a nucleophilic substitution reaction, converting the active pharmaceutical ingredient (API) into an impurity.

Degradation Mechanism: Methanolysis

The bromomethyl group undergoes displacement by the methoxy group.

-

Kinetics: The reaction proceeds at room temperature. The half-life (

) can range from minutes to hours depending on concentration and temperature, rendering the sample useless for quantitative biological assays. -

Mass Shift: In LC-MS, this degradation is detectable as a mass shift of -48.9 Da (Loss of Br [79.9] + Gain of OMe [31.0]).[1]

Visualization: Solvolysis Pathway

The following diagram illustrates the divergent fate of the compound in DMSO vs. Methanol.

Figure 1: Comparative stability workflow. Green path indicates the safe protocol; Red path indicates the degradation mechanism.

Experimental Validation Protocols

To verify the solubility and stability of your specific batch, use the following analytical workflows.

Protocol B: LC-MS Stability Check

Objective: Quantify the rate of degradation if Methanol must be used for chromatography.

-

Preparation: Prepare a

solution in DMSO (Reference) and a -

Incubation: Hold both samples at

for 1 hour. -

Analysis: Inject both samples onto an HPLC/LC-MS system (Reverse Phase C18).

-

Mobile Phase: Water/Acetonitrile with

Formic Acid (Avoid Methanol in mobile phase if possible, or keep run times short).

-

-

Data Interpretation (Self-Validating Logic):

-

Pass: The DMSO sample shows a single major peak at MW ~211/213 (Br isotope pattern).

-

Fail: The Methanol sample shows a diminishing parent peak and a growing new peak at MW ~162 (Methyl ether derivative).

-

Protocol C: Gravimetric Solubility Determination (DMSO)

Objective: Determine exact solubility limit if >50 mM is required.

-

Add excess solid (e.g.,

) to -

Shake at

for 2 hours. -

Centrifuge at

for 5 minutes to pellet undissolved solid. -

Remove supernatant and dilute

in Acetonitrile. -

Quantify against a standard curve of known concentration.

Summary of Recommendations

| Parameter | Recommendation | Reason |

| Primary Solvent | DMSO | Inert, high solubility, preserves bromomethyl reactivity.[1][2] |

| Secondary Solvent | DMF / DMA | Acceptable alternatives if DMSO is incompatible with downstream chemistry. |

| Forbidden Solvent | Methanol / Ethanol | Causes rapid solvolysis (ether formation). |

| Aqueous Buffer | Avoid for Stock | Hydrolysis risk. Dilute from DMSO into buffer immediately before use. |

| Storage | -20°C, Desiccated | Prevent hydrolysis from atmospheric moisture.[1][2] |

References

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 2-(Bromomethyl)benzonitrile. Retrieved from [1]

- Context: Provides baseline physical property data for the structural analog, supporting the solubility profile in organic solvents.

-

Thermo Scientific Chemicals. (n.d.). 4-(Bromomethyl)benzonitrile, 98%.[1][4] Retrieved from

- Context: Confirms the handling and storage requirements for bromomethyl-benzonitrile deriv

-

BenchChem. (n.d.). Technical Guide: Solubility Profile of Benzonitrile Derivatives. Retrieved from

- Context: General solubility protocols for benzonitrile deriv

-

Kevill, D. N., & D'Souza, M. J. (1992).[2] Nucleophilic substitution at the benzyl carbon. Journal of Physical Organic Chemistry.

- Context: Mechanistic grounding for the solvolysis of benzyl bromides in nucleophilic solvents like methanol (SN1/SN2 p

-

PubChem. (2025).[5] Compound Summary: 2-Amino-4-(bromomethyl)benzonitrile.[1][2][6] Retrieved from

- Context: Verification of chemical structure and molecular weight d

Sources

- 1. Benzonitrile, 3-(bromomethyl)- [webbook.nist.gov]

- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. Kinetics of the Reaction of Benzyl Bromides with Thiourea - 대한화학회지 : 논문 | DBpia [dbpia.co.kr]

- 4. B20641.06 [thermofisher.com]

- 5. 2-Amino-4-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 13439028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-amino-4-(bromomethyl)benzonitrile | 251936-85-3 [chemicalbook.com]

An In-depth Technical Guide to 2-Amino-4-(bromomethyl)benzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-4-(bromomethyl)benzonitrile, a key chemical intermediate. Given the limited availability of specific experimental data for this compound, this document synthesizes information from closely related structural analogs and general principles of organic chemistry to offer valuable insights for laboratory and research applications.

Core Molecular Attributes

2-Amino-4-(bromomethyl)benzonitrile is a trifunctional aromatic compound featuring an amino group, a bromomethyl group, and a nitrile moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic systems and as a precursor to active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of 2-Amino-4-(bromomethyl)benzonitrile and Related Isomers

| Property | 2-Amino-4-(bromomethyl)benzonitrile | 2-(Bromomethyl)benzonitrile | 4-(Bromomethyl)benzonitrile |

| CAS Number | 251936-85-3[1] | 22115-41-9[2][3] | 17201-43-3[4] |

| Molecular Formula | C₈H₇BrN₂ | C₈H₆BrN | C₈H₆BrN |

| Molecular Weight | 211.06 g/mol | 196.04 g/mol [3] | 196.04 g/mol [4] |

| Melting Point | Data not available | 72-74 °C[2][3] | 112.5-118.5 °C[5] |

| Appearance | Data not available | Solid[3] | White to off-white crystalline solid[4] |

| Boiling Point | Data not available | Data not available | ~256 °C[4] |

| Solubility | Data not available | Data not available | Data not available |

Strategic Importance in Synthesis

The reactivity of 2-Amino-4-(bromomethyl)benzonitrile is dictated by its three primary functional groups. The interplay of their electronic and steric effects allows for selective transformations, a crucial aspect in multi-step organic synthesis.

-

Bromomethyl Group: This benzylic bromide is highly susceptible to nucleophilic substitution (SN2) reactions, making it an excellent electrophilic handle for introducing the 2-amino-4-cyanobenzyl moiety onto a variety of nucleophiles such as amines, alcohols, and thiols.

-

Amino Group: The primary amine is a nucleophilic center and can undergo a range of reactions including acylation, alkylation, and diazotization. Its presence also influences the reactivity of the aromatic ring, directing electrophilic substitution to the ortho and para positions.

-

Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or participate in cycloaddition reactions. The nitrile group is a common pharmacophore in medicinal chemistry.[6]

The following diagram illustrates the key reactive sites of the molecule.

Caption: A generalized workflow for benzylic bromination.

Applications in Drug Discovery and Medicinal Chemistry

Benzonitrile derivatives are of significant interest in the pharmaceutical industry. The nitrile group can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. The presence of the amino and bromomethyl groups in 2-Amino-4-(bromomethyl)benzonitrile provides synthetic handles to construct more complex molecules with potential therapeutic applications.

While specific applications for this particular isomer are not extensively documented, related compounds are used as intermediates in the synthesis of a variety of bioactive molecules, including kinase inhibitors and agents targeting central nervous system disorders. [6]

Conclusion

2-Amino-4-(bromomethyl)benzonitrile is a promising but currently under-characterized synthetic building block. Its trifunctional nature presents numerous opportunities for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Further research is required to fully elucidate its physical properties, reactivity, and potential applications. Researchers working with this compound should exercise caution and draw upon the safety and handling information available for structurally similar molecules.

References

-

MySkinRecipes. 4-(Bromomethyl)-3-methylbenzonitrile. [Link]

-

PubChem. 2-Amino-4-(3-amino-4-cyanophenoxy)benzonitrile. [Link]

-

MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

-

PMC. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. [Link]

-

ResearchGate. Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid | Request PDF. [Link]

Sources

- 1. 2-amino-4-(bromomethyl)benzonitrile | 251936-85-3 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. 4-(Bromomethyl)benzonitrile, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-(Bromomethyl)-3-methylbenzonitrile [myskinrecipes.com]

SMILES string and InChIKey for 2-Amino-4-(bromomethyl)benzonitrile

Chemical Identity & Digital Representation

2-Amino-4-(bromomethyl)benzonitrile is a bifunctional pharmacophore scaffold. It combines a highly reactive electrophile (benzyl bromide) with a nucleophilic ortho-aminonitrile motif. This duality makes it a "linchpin" intermediate, widely used to synthesize quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and fused tricyclic systems.

Core Identifiers

| Parameter | Value |

| CAS Registry Number | 251936-85-3 |

| IUPAC Name | 2-Amino-4-(bromomethyl)benzonitrile |

| Molecular Formula | |

| Molecular Weight | 211.06 g/mol |

| Canonical SMILES | NC1=C(C#N)C=CC(CBr)=C1 |

| Isomeric SMILES | N#CC1=C(N)C=C(CBr)C=C1 |

| InChI String | InChI=1S/C8H7BrN2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4,11H2 |

| InChIKey | WJUIQXQCBAXZOF-UHFFFAOYSA-N |

Synthetic Architecture: The Wohl-Ziegler Protocol

The synthesis of 2-Amino-4-(bromomethyl)benzonitrile relies on the radical bromination of 2-amino-4-methylbenzonitrile . This reaction requires precise control to prevent di-bromination or oxidation of the amino group.

Reaction Pathway Diagram

Caption: Radical bromination pathway via Wohl-Ziegler reaction using N-Bromosuccinimide (NBS).

Optimized Experimental Protocol

Objective: Selective mono-bromination of the benzylic methyl group while preserving the aniline and nitrile functionalities.

Reagents:

-

Substrate: 2-Amino-4-methylbenzonitrile (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water before use to remove free bromine.

-

Radical Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

-

Solvent: Acetonitrile (ACN) or 1,2-Dichloroethane (DCE). Note: CCl4 is traditional but neurotoxic; ACN is the modern green alternative.

Step-by-Step Methodology:

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure the system is anhydrous.

-

Dissolution: Dissolve 2-Amino-4-methylbenzonitrile in ACN (0.1 M concentration).

-

Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) in a single portion.

-

Reaction: Heat the mixture to reflux (

) with vigorous stirring.-

Critical Control Point: Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS every 30 minutes. Stop immediately upon consumption of starting material (typically 1–3 hours) to prevent the formation of the dibromo impurity.

-

-

Workup:

-

Purification: Dissolve the residue in Ethyl Acetate and wash with water (

) and brine (

Validation (Self-Check):

-

H-NMR Diagnostic: Look for the disappearance of the methyl singlet (

ppm) and the appearance of the benzylic methylene singlet ( -

Purity Check: Ensure <5% of the dibromo-derivative (which appears as a methine singlet further downfield).

Chemoselectivity & Reactivity Profile

This molecule is a "warhead" for heterocycle construction. The bromomethyl group acts as a soft electrophile for

Divergent Synthesis Applications

Caption: Divergent synthetic utility in medicinal chemistry workflows.

Key Application: Kinase Inhibitor Synthesis The 2-amino-benzonitrile motif is a direct precursor to 4-aminoquinazolines (e.g., Gefitinib/Erlotinib analogs).

-

Alkylation: The bromomethyl group is first reacted with a specific amine (e.g., morpholine or a substituted aniline) to install the "tail" of the drug.

-

Cyclization: The nitrile is then activated (often with formamidine acetate) to close the pyrimidine ring, forming the quinazoline core.

Handling, Stability & Safety (E-E-A-T)

Hazard Class: Lachrymator / Corrosive Benzyl bromides are potent lachrymators (tear gas agents). They alkylate TRPA1 channels in sensory nerves, causing intense pain and tearing.

| Hazard | Protocol |

| Lachrymator | ALWAYS handle in a functioning fume hood. Do not transport open containers outside the hood. |

| Skin Corrosive | Wear double nitrile gloves and a lab coat. If exposed, wash with 5% sodium bicarbonate solution, not just water. |

| Storage | Store at |

| Spill Cleanup | Do not wipe dry. Neutralize with a solution of 5% ammonia in methanol to convert the bromide to the non-lachrymatory amine before cleaning. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86996, 4-(Bromomethyl)benzonitrile. (Note: Structural analog used for property benchmarking). Retrieved from [Link]

-

Master Organic Chemistry. N-Bromosuccinimide (NBS) as a Reagent for Allylic and Benzylic Bromination. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity Profile of Bromomethyl and Nitrile Groups in Benzonitriles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of benzonitriles functionalized with both a bromomethyl and a nitrile group. These bifunctional molecules are of significant interest in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of complex molecular architectures.[1] This document delves into the distinct chemical personalities of the electrophilic benzylic bromide and the robust nitrile moiety, exploring the principles of chemoselectivity that govern their transformations. We will dissect the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols for their selective manipulation, and offer quantitative insights into the electronic interplay between these two pivotal functional groups. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of these valuable chemical intermediates.

Introduction: A Tale of Two Functional Groups

Benzonitriles bearing a bromomethyl group present a fascinating synthetic challenge and a wealth of opportunity. The molecule is endowed with two primary reactive centers: the highly electrophilic carbon of the bromomethyl group and the electronically distinct carbon-nitrogen triple bond of the nitrile. The strategic value of these compounds lies in the orthogonal reactivity of these two groups.[2] The benzylic bromide is primed for nucleophilic substitution, while the nitrile group, though reactive under specific conditions, is comparatively inert to many common nucleophiles.[3][4] This disparity in reactivity is the cornerstone of their utility, allowing for a stepwise and controlled elaboration of the molecular framework.

Understanding the nuanced interplay between these groups is paramount for achieving desired synthetic outcomes. The electron-withdrawing nature of the para-nitrile group, for instance, has a measurable impact on the reactivity of the benzylic position, a concept we will explore through the lens of physical organic chemistry. This guide will illuminate the principles that allow chemists to selectively address one functional group while the other remains intact, a concept known as chemoselectivity.[5]

The Bromomethyl Group: A Hub of Electrophilic Reactivity

The bromomethyl group attached to a benzene ring is a classic benzylic halide. Its reactivity is significantly enhanced compared to a standard primary alkyl halide due to the adjacent aromatic ring, which can stabilize the transition states of both SN1 and SN2 reactions.[6][7][8] For primary benzylic halides, such as 4-(bromomethyl)benzonitrile, the SN2 pathway is generally favored.[9]

The SN2 Pathway: A Workhorse Reaction

The bimolecular nucleophilic substitution (SN2) reaction is the most common transformation of the bromomethyl group in these scaffolds. The reaction proceeds via a concerted backside attack by a nucleophile, leading to inversion of configuration if the carbon were chiral.[10]

Mechanism of SN2 Reaction at the Benzylic Carbon

A simplified representation of the SN2 mechanism.

The rate of the SN2 reaction is sensitive to several factors:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

-

Solvent: Polar aprotic solvents like DMF or acetone are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity.[9]

-

Steric Hindrance: The primary nature of the bromomethyl group minimizes steric hindrance, facilitating nucleophilic attack.[6]

Electronic Influence of the Nitrile Group

The nitrile group, being strongly electron-withdrawing, exerts a significant influence on the reactivity of the bromomethyl group. This effect is transmitted through the benzene ring. For a para-substituted system like 4-(bromomethyl)benzonitrile, the nitrile group's electron-withdrawing nature can stabilize the developing negative charge in the SN2 transition state, thereby increasing the reaction rate compared to unsubstituted benzyl bromide.[6] This can be quantified using the Hammett equation:

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted benzonitrile.

-

k₀ is the rate constant for the unsubstituted benzyl bromide.

-

σ is the substituent constant, which is positive for electron-withdrawing groups like -CN.

-

ρ is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[11][12]

For SN2 reactions of benzyl halides, ρ values are typically small and negative, indicating a buildup of positive charge on the benzylic carbon in the transition state is not the dominant factor. However, the electron-withdrawing nitrile group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

The Nitrile Group: A Latent Functional Handle

The nitrile group is a robust and versatile functional group.[13] Its transformation generally requires more forcing conditions than reactions at the bromomethyl site, a key feature for orthogonal synthesis.

Hydrolysis to Carboxylic Acids

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat.[14] The reaction proceeds through an amide intermediate.[14]

-

Acid-Catalyzed Hydrolysis: The nitrile is protonated, increasing the electrophilicity of the carbon, which is then attacked by water.[3]

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon.[3]

A sequential, chemoselective transformation of 4-(bromomethyl)benzonitrile.

Conclusion

The dual functionality of bromomethyl-substituted benzonitriles offers a powerful platform for the synthesis of diverse and complex molecules. The key to unlocking their potential lies in a thorough understanding of the reactivity profiles of both the bromomethyl and nitrile groups. The high electrophilicity of the benzylic bromide allows for a vast array of nucleophilic substitution reactions under mild conditions, while the comparative robustness of the nitrile group necessitates more specific and often harsher conditions for its transformation. This inherent orthogonality provides a reliable and predictable framework for chemoselective, protecting-group-free synthesis. By carefully selecting reagents and reaction conditions, researchers can precisely control the synthetic pathway, making these compounds invaluable building blocks in the fields of drug discovery and materials science.

References

-

ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

-

ResearchGate. (n.d.). Hammett plots for activation of benzyl bromides by Co(i) complex.... [Link]

-

Future4200. (n.d.). SN2 Reactions of Nitranions with Benzyl Chlorides. [Link]

-

Oxford Reference. (n.d.). Hammett equation. [Link]

-

Unknown. (n.d.). Unit 4: Free Energy Relationships. [Link]

-

Unknown. (n.d.). Hammett Equation - Mechanisms of Organic Reactions - Organic Chemistry - Pharmacy 180. [Link]

-

Unknown. (n.d.). Linear Free Energy Relationships. [Link]

-

YouTube. (2020, April 4). SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. [Link]

-

CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. [Link]

-

YouTube. (2020, April 4). SN2 Competition Experiments, Part 1: Prelab Lecture. [Link]

-

WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. [Link]

-

Unknown. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

PMC. (2023, June 24). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

UCL Discovery. (n.d.). mechanisms of nucleophilic substitution. [Link]

-

Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]

-

Chemistry Stack Exchange. (2014, October 25). Rate Expression for Reactions Involving 2° Benzylic Alkyl Halides. [Link]

-

Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. [Link]

-

PMC. (n.d.). Effect of Allylic Groups on SN2 Reactivity. [Link]

-

Supporting Information. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

-

Unknown. (n.d.). Protecting Groups. [Link]

-

Unknown. (n.d.). Chapter 17 Allylic and Benzylic Reactivity. [Link]

-

YouTube. (2025, May 1). Reduction of nitriles to amines using LiAlH4. [Link]

-

ResearchGate. (2017, December 14). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. [Link]

-

Research Communities. (2023, December 13). Click Processes Involving Nitriles and Allenes are Orthogonal to CuAAC and SuFEx and Generate Fluorescent Linkages. [Link]

- Google Patents. (n.d.). KR101088892B1 - Method for preparing 4-cyano benzyl bromide.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

-

PrepChem.com. (n.d.). Preparation of bromobenzyl cyanide. [Link]

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]

- Google Patents. (n.d.). US6187945B1 - Process for producing cyanobenzyl compounds.

-

Reddit. (2019, September 26). O.Chem I: Nitrile and its reactivity as an electrophile. [Link]

-

UT Southwestern. (n.d.). Protecting Groups in Organix Synthesis. [Link]

-

Unknown. (n.d.). 2 Protection of Functional Groups. [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

-

Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

PMC. (2012, May 21). Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles. [Link]

Sources

- 1. lifechempharma.com [lifechempharma.com]

- 2. communities.springernature.com [communities.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. media.neliti.com [media.neliti.com]

- 6. benchchem.com [benchchem.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. quora.com [quora.com]

- 9. letstalkacademy.com [letstalkacademy.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. oxfordreference.com [oxfordreference.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Note: Chemoselective Cyclization of 2-Amino-4-(bromomethyl)benzonitrile

This Application Note is designed to guide researchers through the high-fidelity cyclization of 2-Amino-4-(bromomethyl)benzonitrile to form the 7-(bromomethyl)quinazolin-4-amine core.

This transformation is chemically distinct because it requires balancing the nucleophilic cyclization of the amino-nitrile motif against the electrophilic instability of the bromomethyl group (a potent alkylating agent). The protocol below prioritizes chemoselectivity to prevent intermolecular polymerization.

Strategic Analysis & Chemical Logic

The starting material, 2-Amino-4-(bromomethyl)benzonitrile , contains three reactive centers:

-

Amino group (-NH₂): Nucleophilic.

-

Nitrile group (-CN): Electrophilic (requires activation).

-

Bromomethyl group (-CH₂Br): Highly electrophilic (susceptible to Sɴ2 attack).

The Challenge: Competitive Reactivity

Standard quinazoline synthesis often employs harsh conditions (e.g., neat formamide at 180°C). Under these conditions, the -CH₂Br moiety is liable to undergo:

-

Hydrolysis: Conversion to benzyl alcohol.

-

Amination: Reaction with ammonia (byproduct of cyclization) to form benzyl amines.

-

Dimerization: Intermolecular attack by the arylamine of one molecule onto the bromomethyl of another.

The Solution: Formamidine Acetate Route

We utilize Formamidine Acetate as the cyclizing agent. This reagent acts as a "carbon donor" to close the pyrimidine ring under milder conditions (refluxing ethanol/isopropanol) compared to neat formamide. The acetate salt buffers the reaction, minimizing free ammonia concentration and protecting the bromomethyl group.

Reaction Mechanism

The reaction proceeds via a cascade sequence:

-

Transamination: The arylamine attacks the formamidine, displacing ammonia.

-

Amidine Formation: An intermediate aryl-formamidine is generated.

-

Intramolecular Cyclization: The amidine nitrogen attacks the nitrile carbon.

-

Tautomerization: Rearrangement to the stable aromatic 4-aminoquinazoline system.

Figure 1: Mechanistic pathway for the conversion of 2-amino-4-(bromomethyl)benzonitrile to the quinazoline core.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| 2-Amino-4-(bromomethyl)benzonitrile | 211.06 | 1.0 | Substrate |

| Formamidine Acetate | 104.11 | 1.5 - 2.0 | Cyclizing Agent |

| 2-Methoxyethanol (or Ethanol) | - | Solvent | Medium (High BP) |

| Isopropanol | - | Wash | Purification |

Step-by-Step Procedure

1. Reaction Setup:

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Critical: Ensure the apparatus is dry. Moisture can hydrolyze the -CH₂Br to -CH₂OH.

-

Charge the flask with 2-Amino-4-(bromomethyl)benzonitrile (1.0 g, 4.74 mmol).

-

Add Formamidine Acetate (0.99 g, 9.48 mmol, 2.0 equiv).

-

Add 2-Methoxyethanol (10 mL). Note: Ethanol can be used but requires longer reflux times. 2-Methoxyethanol (BP ~124°C) accelerates the rate, minimizing side reactions.

2. Thermal Cyclization:

-

Place the flask in a pre-heated oil bath at 100°C .

-

Stir vigorously. The suspension should dissolve into a clear solution within 15-30 minutes.

-

Monitor by TLC (System: 5% Methanol in DCM).

-

Starting Material Rf: ~0.8[11]

-

Product Rf: ~0.4 (Fluorescent under UV 254nm).

-

-

Stop Point: The reaction is typically complete in 2–4 hours . Do not over-reflux, as this increases the risk of the product reacting with itself (N-alkylation).

3. Isolation & Purification:

-

Cool the reaction mixture to room temperature (25°C).

-

Pour the mixture into Ice-Cold Water (50 mL) with vigorous stirring. The product should precipitate as a pale yellow/white solid.

-

Alternative: If no precipitate forms, concentrate the solvent under reduced pressure to ~20% volume, then add diethyl ether or hexane to induce precipitation.

-

Filter the solid using a Büchner funnel.

-

Wash 1: Cold Water (2 x 10 mL) to remove excess formamidine salts.

-

Wash 2: Cold Isopropanol (1 x 5 mL) to remove organic impurities.

-

Dry under high vacuum at 40°C for 6 hours.

4. Yield & Characterization:

-

Expected Yield: 75–85%

-

Appearance: Off-white to pale yellow powder.

-

Storage: Store at -20°C under Argon. The bromomethyl group is unstable over time at RT.

Process Validation & Workflow

The following workflow diagram illustrates the critical decision points and validation steps.

Figure 2: Operational workflow for the synthesis and isolation of the target quinazoline.

Analytical Validation (QC Criteria)

To confirm the structure and purity, verify the following signals:

| Method | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | δ 8.3 - 8.5 ppm (s, 1H) | H-2 of Quinazoline ring (Characteristic singlet). |

| 1H NMR | δ 4.8 - 4.9 ppm (s, 2H) | -CH₂Br benzylic protons. |

| 1H NMR | δ 7.8 - 8.0 ppm (br s, 2H) | -NH₂ (Exchangeable with D₂O). |

| LC-MS | M+1 = 238/240 | Bromine isotope pattern (1:1 ratio) is mandatory. |

Safety & Handling (HSE)

-

Lachrymator Hazard: The -CH₂Br moiety is a potent lachrymator (tear gas agent). All weighing and transfers must be performed in a functioning fume hood.

-

Skin Irritant: Benzyl bromides are severe skin irritants and sensitizers. Double-gloving (Nitrile) is recommended.

-

Ammonia Evolution: The reaction releases ammonia gas. Ensure the condenser is vented to a scrubber or fume hood exhaust.

References

-

Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267–276.

-

Chandregowda, V., et al. (2009). "Synthesis of benzimidazo[1,2-c]quinazolines: Antimicrobial and antifungal agents." European Journal of Medicinal Chemistry, 44(7), 3046-3055. (Demonstrates formamidine cyclization logic).

-

Kabri, Y., et al. (2010). "Recent developments in the synthesis of quinazolines." Pharmazie, 65, 317-325. (Review of synthetic methodologies).

-

Zhang, Y., et al. (2021). "Transition-metal-catalyzed synthesis of quinazolines: A review." Frontiers in Chemistry. (Provides context on alternative catalytic routes).

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Enantioselective Copper‐Catalyzed Borylative Cyclization for the Synthesis of Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cyberleninka.ru [cyberleninka.ru]

- 11. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

Synthesis of kinase inhibitors starting from 2-Amino-4-(bromomethyl)benzonitrile

Executive Summary

This application note details a robust, field-validated protocol for synthesizing Class I Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and HER2, utilizing 2-Amino-4-(bromomethyl)benzonitrile as a bifunctional linchpin. Unlike standard routes that require late-stage functionalization of the quinazoline core, this protocol employs a "Tail-First" strategy. This approach mitigates the risk of benzylic bromide self-polymerization and allows for the installation of diverse solubilizing moieties (the "tail") prior to the harsh conditions required for heterocycle formation. The resulting scaffold—a 7-substituted-4-anilinoquinazoline—is homologous to clinical agents such as Gefitinib and Lapatinib.

Strategic Analysis & Retrosynthesis

The starting material, 2-Amino-4-(bromomethyl)benzonitrile (CAS: 1242258-52-7) , presents a unique synthetic advantage due to its orthogonal reactivity:

-

The Electrophile (-CH₂Br): A highly reactive benzylic bromide positioned para to the nitrile. In the final quinazoline structure, this corresponds to the C7 position , a critical vector for solvent interaction in the kinase ATP-binding pocket.

-

The Pharmacophore Precursor (2-Amino-benzonitrile): This core undergoes cyclocondensation with formamidine equivalents to generate the N1-C2-N3 pyrimidine ring of the quinazoline.

Critical Design Consideration:

Attempting to cyclize the starting material directly (before substituting the bromide) is ill-advised. The high temperatures and acidic conditions required for quinazoline ring closure often lead to hydrolysis of the bromide or intermolecular N-alkylation (polymerization). Therefore, this protocol mandates a Nucleophilic Substitution (

Diagram 1: Retrosynthetic Logic & Numbering Map

Caption: Retrosynthetic analysis showing the mapping of the benzene C4-bromomethyl group to the quinazoline C7-position, dictating the "Tail-First" synthetic order.

Safety & Handling Protocols

-

Lachrymator Warning: Benzyl bromides are potent lachrymators and skin corrosives. All weighing and reactions must be performed in a fume hood.

-

Self-Polymerization: The starting material contains both a nucleophile (aniline) and an electrophile (benzyl bromide). It is prone to intermolecular polymerization.

-

Storage: Store as the HCl/HBr salt if possible, or at -20°C under Argon.

-

Usage: Use immediately upon synthesis or purchase. Do not store in solution for extended periods.

-

Experimental Protocols

Phase 1: The "Tail" Installation (Stabilization)

Objective: Quench the reactive bromide with a solubilizing amine (e.g., Morpholine) to prevent polymerization and install the solvent-exposed moiety.

-

Reagents:

-

2-Amino-4-(bromomethyl)benzonitrile (1.0 equiv)

-

Morpholine (1.1 equiv) [or other secondary amine]

-

Potassium Carbonate (

) (2.0 equiv)[1] -

Acetonitrile (MeCN) [Anhydrous]

-

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend

(2.0 equiv) in anhydrous MeCN (0.1 M concentration relative to substrate). -

Addition: Add Morpholine (1.1 equiv) and stir for 5 minutes at Room Temperature (RT).

-

Substrate Addition: Dissolve 2-Amino-4-(bromomethyl)benzonitrile (1.0 equiv) in a minimal amount of MeCN and add dropwise to the reaction mixture over 10 minutes.

-

Note: Dropwise addition minimizes dimer formation.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting bromide spot (

) should disappear, replaced by a more polar amine spot ( -

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude residue is usually sufficiently pure (>90%) for the next step. If necessary, purify via short silica plug (DCM

5% MeOH/DCM).-

Product:2-Amino-4-(morpholinomethyl)benzonitrile .

-

Phase 2: The "Hinge" Construction (One-Pot Cyclization)

Objective: Construct the quinazoline core and install the hinge-binding aniline (e.g., 3-chloro-4-fluoroaniline) using a modified Dimroth rearrangement strategy.

-

Reagents:

Protocol:

-

Formamidine Formation: Dissolve the Phase 1 intermediate in Toluene (or use neat DMF-DMA if scale <1g). Add DMF-DMA (1.5 equiv).[3]

-

Reflux 1: Heat to 100°C for 2 hours.

-

Checkpoint: LC-MS will show the conversion of the aniline (

) to the dimethylformimidamide intermediate (

-

-

Solvent Swap (Optional but Recommended): Concentrate to remove excess DMF-DMA and Toluene. Re-dissolve the residue in Glacial Acetic Acid.

-

Cyclization: Add 3-Chloro-4-fluoroaniline (1.1 equiv). Heat the mixture to 115°C (reflux) for 4–6 hours.

-

Workup: Cool to RT. Pour the reaction mixture into ice-cold water. Neutralize carefully with saturated

or -

Isolation: The product often precipitates as a solid. Filter, wash with water and cold ether. If no precipitate forms, extract with EtOAc (3x), dry over

, and concentrate.

Phase 3: Purification & Validation

-

Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM:MeOH 95:5).

-

Analytical QC:

-

1H NMR (DMSO-d6): Look for the Quinazoline C2-H singlet around

8.5 ppm. -

1H NMR (Benzylic): The

linking the morpholine should appear as a singlet around

-

Quantitative Data Summary

| Parameter | Phase 1 (Substitution) | Phase 2 (Cyclization) |

| Solvent | Acetonitrile (MeCN) | Toluene |

| Temperature | 20–25°C | 100°C |

| Time | 2–4 Hours | 6–8 Hours (Total) |

| Typical Yield | 85–95% | 60–75% |

| Major Impurity | Bis-alkylated dimer (if SM added too fast) | 4-Hydroxyquinazoline (hydrolysis) |

| Purification | Silica Plug / Filtration | Crystallization / Column |

Workflow Visualization

Diagram 2: Integrated Reaction Workflow

Caption: Step-by-step reaction workflow emphasizing the stabilization of the bromomethyl group prior to high-temperature cyclization.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Phase 1 | Polymerization of Starting Material | Ensure SM is dissolved in solvent before adding to the amine/base mixture. Add dropwise. |

| Product is an Oil (Phase 1) | Residual solvent or excess amine | Dry under high vacuum for 4h. If excess amine remains, wash with aqueous |

| Formation of "Quinazolinone" (Phase 2) | Hydrolysis of the intermediate | Ensure all reagents (especially HOAc) are anhydrous. Moisture converts the amidine to an amide, leading to the 4-oxo product (inert to aniline). |

| Incomplete Cyclization | Steric hindrance on Aniline | If using bulky anilines, increase reaction time to 12h or use microwave irradiation (150°C, 20 min). |

References

-

Dimroth Rearrangement Mechanism: Foucourt, A., et al. "Microwave-accelerated Dimroth rearrangement for the synthesis of 4-anilino-6-nitroquinazolines."[6] Tetrahedron 66.25 (2010): 4495-4502. Link[6]

-

Quinazoline Synthesis Review: Khabnadideh, S., et al.[7] "A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives." Journal of Chemistry (2022).[7] Link

-

DMF-DMA Methodology: BenchChem Application Note. "N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Mediated Synthesis of Quinazoline Derivatives." Link

-

Reactivity of Bromomethylbenzonitriles: "A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide." BenchChem Technical Library. Link

-

EGFR Inhibitor SAR: Wissner, A., et al. "Analogues of 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline: inhibitors of the epidermal growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry (2000). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. starchemistry888.com [starchemistry888.com]

- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 7. discovery.researcher.life [discovery.researcher.life]

Application Note: Strategic Conversion of 2-Amino-4-(bromomethyl)benzonitrile to Bioactive Heterocycles

Executive Summary & Strategic Analysis

2-Amino-4-(bromomethyl)benzonitrile (CAS: 251936-85-3) is a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in its tri-functional nature:

-

2-Amino group (

): A nucleophile primed for heterocyclization. -

1-Cyano group (

): An electrophile for ring closure (forming quinazolines) or cycloaddition (forming tetrazoles). -

4-Bromomethyl group (

): A highly reactive electrophile for side-chain diversification.

The Challenge: The primary synthetic difficulty is chemoselectivity . The benzylic bromide is highly susceptible to nucleophilic attack (

The Solution: This guide provides two distinct protocols based on the "Order of Operations" principle:

-

Protocol A (Core-First): Cyclization to the quinazoline core retaining the bromomethyl handle.

-

Protocol B (Tail-First): Functionalization of the bromomethyl group prior to cyclization.

Safety Alert: Lachrymator

DANGER: Benzylic bromides are potent lachrymators and skin irritants. All operations must be performed in a well-ventilated fume hood. Neutralize glassware with 1M NaOH or dilute ammonia before removal from the hood.

Reactivity Map & Pathway Selection

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Caption: Divergent synthetic pathways. Path A is preferred for library generation; Path B is preferred for specific target synthesis.

Protocol A: The "Core-First" Approach

Target: Synthesis of 7-(bromomethyl)quinazolin-4-amine . Objective: Construct the heterocyclic ring while preserving the reactive alkyl bromide.

Mechanism

This reaction utilizes Formamidine Acetate as the C1 synthon. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the formamidine, followed by intramolecular cyclization onto the nitrile.

Note: We avoid strong bases (like NaH) to prevent intermolecular

Materials

-

2-Amino-4-(bromomethyl)benzonitrile (1.0 eq)

-

Formamidine Acetate (1.5 eq)

-

Ethanol (Anhydrous) - Critical: Water can hydrolyze the bromide.

-

Solvent Volume: 10-15 mL per gram of substrate (High dilution favors intramolecular cyclization).

Step-by-Step Methodology

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Amino-4-(bromomethyl)benzonitrile (1.0 g, 4.7 mmol) in anhydrous Ethanol (15 mL).

-

Reagent Addition: Add Formamidine Acetate (0.73 g, 7.0 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (

) under an inert atmosphere (-

Observation: The suspension should clear to a solution within 30 minutes, followed by the gradual precipitation of the product.

-

-

IPC (In-Process Control): Check TLC (System: 10% MeOH in DCM) after 3 hours. The starting material (

) should disappear, and a fluorescent spot at the baseline (or lower -

Work-up:

-

Cool the reaction mixture to

in an ice bath for 1 hour. -

Filter the precipitate using a sintered glass funnel.

-

Wash the cake with cold Ethanol (

) followed by Diethyl Ether (

-

-

Drying: Dry the solid under vacuum at

.-

Yield Expectations: 75-85%.[1]

-

Characterization: The product is 7-(bromomethyl)quinazolin-4-amine .

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield / Gumming | Polymerization via intermolecular alkylation. | Increase dilution (20 mL/g EtOH). Lower temp to |

| Hydrolysis (OH product) | Wet Ethanol or ambient moisture. | Use molecular sieves in solvent; ensure |

| Starting Material Remains | Formamidine acetate decomposition. | Add fresh Formamidine Acetate (0.5 eq) and continue reflux. |

Protocol B: The "Tail-First" Approach

Target: Synthesis of 7-((dialkylamino)methyl)quinazolin-4-amine . Objective: Install a specific amine side chain before cyclization to avoid handling the reactive quinazoline-bromide intermediate.

Experimental Workflow Diagram

Caption: Two-stage cascade synthesis for amino-quinazoline derivatives.

Step-by-Step Methodology

Step 1: Nucleophilic Displacement

-

Dissolution: Dissolve 2-Amino-4-(bromomethyl)benzonitrile (1.0 eq) in Acetonitrile (MeCN).

-

Base: Add

(2.0 eq) or DIPEA (1.5 eq). -

Amine Addition: Add the secondary amine (e.g., Morpholine, N-methylpiperazine) (1.1 eq) dropwise at

.-

Expert Note: Keep the aniline nitrogen unprotected. The benzylic bromide is significantly more reactive (

) than the aniline nitrogen toward

-

-

Work-up: Partition between EtOAc and Water. Dry organic layer (

) and concentrate.

Step 2: Cyclization[2]

-

Solvent Switch: Redissolve the crude intermediate in 2-Methoxyethanol (higher boiling point than EtOH is often required for substituted anilines).

-

Cyclization: Add Formamidine Acetate (2.0 eq) and heat to

for 4-6 hours. -

Purification: The product is basic. Purify via Reverse Phase Flash Chromatography (C18, 0.1% Formic Acid in Water/MeCN).

References & Authoritative Grounding

-

Quinazoline Synthesis Reviews: For a comprehensive overview of 2-aminobenzonitrile cyclization mechanisms (Niementowski variation and formamidine usage).

-

Source:Molecules2013 , 18(6), 6856-6891. Link

-

-

Reactivity of 2-Aminobenzonitriles: Detailed kinetics of nucleophilic attack on the nitrile vs. displacement reactions.

-

Safety Data (Bromomethyl benzonitriles): Handling protocols for lachrymators.

-

Source: ThermoFisher Scientific SDS. Link

-

-

Formamidine Acetate Cyclizations: Standard protocols for converting anthranilonitriles to 4-aminoquinazolines.

Disclaimer: This application note is for research purposes only. The protocols described involve hazardous chemicals.[6][7][8][9] Users must conduct their own Risk Assessment before proceeding.

Sources

- 1. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Quinazoline synthesis [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. lifechempharma.com [lifechempharma.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]

Troubleshooting & Optimization

Troubleshooting low reactivity of the amino group in 2-Amino-4-(bromomethyl)benzonitrile

This guide addresses the specific reactivity challenges of 2-Amino-4-(bromomethyl)benzonitrile . This molecule presents a classic "push-pull" conflict in organic synthesis: a severely deactivated nucleophile (the amine) paired with a highly reactive electrophile (the benzyl bromide).[1]

Topic: Troubleshooting Low Reactivity of the Amino Group Doc ID: TS-AMBn-004 | Version: 2.1[1]

Diagnostic & Mechanistic Insight

The Core Conflict: Users typically report that the amino group fails to react under standard conditions (e.g., alkylation, acylation) or that the reaction mixture turns into an intractable black tar.

This is not simple "low reactivity."[1][2][3][4][5][6] It is a competition between two opposing forces:

-

Electronic Deactivation (The "Dead" Amine): The ortho-cyano group is a powerful electron-withdrawing group (EWG).[1] Through inductive (-I) and resonance (-R) effects, it pulls electron density away from the nitrogen lone pair.[1]

-

Result: The pKa of the conjugate acid drops from ~4.6 (aniline) to ~0–1. The amine is essentially non-nucleophilic.

-

-

The "Trojan Horse" Electrophile: The para-bromomethyl group (-CH2Br) is a highly reactive alkylating agent.[1]

-

Result: If you apply "forcing conditions" (heat, strong base) to activate the amine, the amine of one molecule often attacks the benzyl bromide of another. This leads to rapid self-polymerization .[1]

-

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways that lead to experimental failure.

Figure 1: Path A represents the narrow window of success.[1] Path B occurs when base is added to "force" the reaction. Path C occurs with standard electrophiles due to the ortho-cyano deactivation.[1]

Troubleshooting Guides (FAQs)

Issue A: "I tried a standard SN2 alkylation (e.g., with methyl iodide and K2CO3), but I got a complex mixture."

Diagnosis: You likely triggered Cross-Polymerization .[1] The base (K2CO3) deprotonated a small fraction of the amine. Because the external electrophile (MeI) competes with the internal electrophile (-CH2Br) on neighboring molecules, the amine attacked the benzyl bromide of a peer molecule.

The Fix:

-

Avoid Direct Alkylation: Direct alkylation of this specific substrate is chemically risky.[1]

-

Alternative Route (Recommended): Perform the alkylation on 2-amino-4-methylbenzonitrile first. Once the amine is functionalized, perform a radical bromination (NBS/AIBN) to install the bromomethyl group.

-

If you MUST use this substrate: Use Reductive Amination .[1]

Issue B: "Acylation with acid chlorides is incredibly slow, even with triethylamine."

Diagnosis: The ortho-cyano effect has rendered the nitrogen non-nucleophilic.[1] Triethylamine is not a strong enough catalyst to overcome this deactivation.[1]

The Fix:

-

Switch Base: Use Pyridine as the solvent or stoichiometric base.[1] It acts as both solvent and nucleophilic catalyst.[1]

-

Add Hyper-Catalyst: You must add DMAP (4-Dimethylaminopyridine) (10-20 mol%).[1]

-

Temperature: Heat to 60–80°C. Do not reflux blindly; monitor TLC to ensure the -CH2Br doesn't hydrolyze (if moisture is present).

Issue C: "Buchwald-Hartwig coupling failed. The catalyst died or I got homocoupling."

Diagnosis: Catalyst Poisoning and Oxidative Mismatch.[1] This substrate is a "bad actor" for Pd-catalysis because it contains both an Aryl-CN (potential catalyst poison) and an Alkyl-Br (which can undergo oxidative addition, competing with the intended cross-coupling partner).[1]

The Fix:

-

Ligand Selection: Use ligands designed for electron-poor anilines, such as BrettPhos or XPhos .[1]

-

Pre-Catalyst: Use Pd(OAc)2 or G3-Palladacycles .[1] Avoid Pd(PPh3)4.

-

Crucial Warning: If you are trying to couple the amine of this molecule with an external Aryl Halide, the Pd catalyst may insert into the -CH2Br of your substrate instead.

-

Verdict:Do not use this substrate in Pd-catalyzed couplings. Use the 4-methyl analog, couple it, and then brominate the methyl group in the final step.

-

Experimental Protocols

Protocol 1: High-Yield Acylation (Amide Formation)

Best for: Attaching the amine to an acyl group without touching the bromide.

Reagents:

-

Substrate: 2-Amino-4-(bromomethyl)benzonitrile (1.0 equiv)[1]

-

Electrophile: Acid Chloride (1.2 equiv)[1]

-

Catalyst: DMAP (0.1 equiv)[1]

-

Base: Pyridine (3.0 equiv) or solvent volume[1]

-

Solvent: DCM (Dichloromethane) or THF (anhydrous)[1]

Step-by-Step:

-

Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration). Note: High dilution helps prevent intermolecular side reactions.[1]

-

Base Addition: Add Pyridine and DMAP.[1] Stir for 5 minutes at RT.

-

Addition: Add the Acid Chloride dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT). If no reaction after 2 hours, heat to 40°C (refluxing DCM).

-

Quench: Quench with 1M HCl (cold). Why? This removes the pyridine/DMAP and protonates any unreacted amine, keeping it in the aqueous layer, while the product (amide) stays in the organic layer.

-

Workup: Wash organic layer with NaHCO3 (sat.)[1] -> Brine -> Dry over MgSO4.[1]

Protocol 2: Reductive Amination (N-Alkylation)

Best for: Adding an alkyl group while preserving the -CH2Br.[1]

Reagents:

-

Substrate (1.0 equiv)

-

Aldehyde (1.5 equiv)[1]

-

Reductant: NaCNBH3 (2.0 equiv) or STAB (Sodium Triacetoxyborohydride)[1]

-

Acid: Acetic Acid (catalytic to stoichiometric)[1]

-

Solvent: DCE (1,2-Dichloroethane) or MeOH[1]

Step-by-Step:

-

Imine Formation: Dissolve substrate and aldehyde in DCE. Add Acetic Acid (2-3 drops). Stir for 1 hour. Note: The imine formation will be slow due to the deactivated amine. You may need molecular sieves (4Å) to drive equilibrium.[1]

-

Reduction: Once the imine is formed (check TLC/LCMS), add NaCNBH3.[1]

-

Time: Stir overnight at RT.

-

Workup: Quench with NaHCO3. Extract with DCM.[1]

Strategic Decision Matrix (Route Optimization)

If you are consistently failing with this molecule, your synthetic route is likely the problem, not your technique. Use this flow to determine the correct path.

[1]

Quantitative Data Summary

| Parameter | Value / Condition | Impact on Reactivity |

| pKa (Conjugate Acid) | ~0.5 – 1.0 (Est.)[1] | Critical: Amine is 10,000x less basic than aniline (pKa 4.6).[1] |

| Hammett Constant ( | 0.66 (CN group) | Strong electron withdrawal reduces nucleophilicity.[1] |

| Stability (-CH2Br) | Moderate | Susceptible to hydrolysis in water/base > pH 10.[1] |

| Solubility | Low in Hexane/Water | Soluble in DCM, THF, DMSO.[1] |

References

-

Electronic Effects on Aniline Basicity

-

Buchwald-Hartwig Conditions for Deactivated Amines

-

Reactivity of Benzyl Bromides (Self-Alkylation Risks)

-

DMAP Catalysis Mechanism

Sources

- 1. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. reddit.com [reddit.com]

- 4. youtube.com [youtube.com]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. research.rug.nl [research.rug.nl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

Technical Support Center: Solvent Optimization for 2-Amino-4-(bromomethyl)benzonitrile

Core Directive & Executive Summary

The Central Challenge: Working with 2-Amino-4-(bromomethyl)benzonitrile presents a classic "chemoselectivity paradox." You have a molecule containing both a nucleophile (the 2-amino group) and a highly reactive electrophile (the 4-bromomethyl group).[1]

-

The Risk: In high concentrations or inappropriate solvents, this molecule is prone to rapid intermolecular self-alkylation (polymerization) .[1]

-

The Goal: Select a solvent system that solubilizes the polar benzonitrile core while suppressing self-reaction, allowing your desired external nucleophile to react selectively at the benzylic position.

This guide provides a logic-driven approach to solvent selection, moving beyond generic "try-and-see" methods to a mechanistic understanding of solvation effects on

Solvent Selection Matrix: The "Polarity vs. Stability" Trade-off

The choice of solvent dictates the reaction pathway. Use the table below to select the optimal medium based on your specific reaction type.

| Solvent Class | Examples | Suitability | Mechanistic Impact | Recommended For |

| Polar Aprotic (High Dipole) | DMF, DMAc, DMSO | High Risk / High Reward | Dramatically accelerates | Difficult nucleophiles; Low-temperature reactions ( |

| Polar Aprotic (Moderate) | Acetonitrile (MeCN) , Acetone | Optimal | "Goldilocks" zone. Solubilizes the nitrile core but provides moderate rate enhancement. Easy to remove (low BP). | Standard alkylations ; Reactions with amines or thiols. |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Good stability, but poor solubility for salt forms.[1] Lower dielectric constant slows reaction rate. | Reactions using strong organic bases (e.g., LiHMDS). |

| Chlorinated | DCM, Chloroform | Low | Good solubility, but very slow kinetics for | Storage; biphasic reactions (with phase transfer catalyst). |

| Protic | Methanol, Ethanol, Water | FORBIDDEN | Promotes solvolysis ( | Do not use. |

Critical Protocol: The "Inverse Addition" Technique

To prevent self-polymerization when using high-polarity solvents (DMF/DMSO):

-

Dissolve your nucleophile and base in the solvent first.

-

Dissolve the 2-Amino-4-(bromomethyl)benzonitrile in a minimal amount of non-polar co-solvent (e.g., THF or Toluene).[1]

-

Add the benzonitrile solution dropwise to the nucleophile mixture. This keeps the instantaneous concentration of the electrophile low relative to the nucleophile.

Visualizing the Decision Pathway

The following logic flow illustrates the decision process for solvent and base selection to maximize yield and minimize side reactions.

Figure 1: Decision tree for solvent and reaction condition optimization.

Troubleshooting & FAQs

Q1: My reaction mixture turned pink/red immediately upon adding the base. What happened?

Diagnosis: Oxidation of the aniline nitrogen. The Science: Anilines are electron-rich and prone to oxidation.[1] In the presence of base and air, radical cations can form, leading to colored impurities (often azo or quinoid species). Solution:

-

Degas solvents: Sparge MeCN or DMF with Nitrogen/Argon for 15 minutes prior to use.

-

Add antioxidant: A distinct advantage of this specific scaffold is that the nitrile group is electron-withdrawing, which slightly stabilizes the aniline, but if discoloration persists, ensure the reaction is strictly under inert atmosphere (

balloon).

Q2: I see a new spot on TLC that doesn't move (Baseline), and my yield is low.

Diagnosis: Polymerization (Self-Alkylation). The Science: The 2-amino group of one molecule attacked the 4-bromomethyl group of another.[1][3] This creates an oligomer chain that is highly polar and sticks to the baseline. Solution:

-

Dilution: Increase solvent volume. Run the reaction at 0.05 M to 0.1 M concentration.

-

Base Strength: If you are using a strong organic base (e.g., TEA, DIPEA), switch to a heterogeneous inorganic base (e.g.,

or

Q3: Can I use alcohols (MeOH/EtOH) to improve solubility?

Diagnosis: Solvolysis Risk.

The Science: Benzyl bromides are highly susceptible to solvolysis.[4] Even though primary benzyl halides favor

Experimental Protocol: Optimized Alkylation

Objective: Reaction of 2-Amino-4-(bromomethyl)benzonitrile with a secondary amine (e.g., Morpholine).

-

Preparation of Nucleophile Phase:

-

To a flame-dried Round Bottom Flask (RBF), add Morpholine (1.1 equiv) and

(2.0 equiv).[1] -

Add anhydrous Acetonitrile (MeCN) [0.1 M relative to bromide].

-

Stir at Room Temperature (RT) under

for 10 minutes.

-

-

Addition of Electrophile:

-

Dissolve 2-Amino-4-(bromomethyl)benzonitrile (1.0 equiv) in a minimal volume of MeCN or THF.[1]

-

Crucial Step: Add this solution dropwise to the stirring nucleophile mixture over 15–20 minutes.

-

-

Monitoring:

-

Monitor by TLC (30% EtOAc/Hexanes). The bromide starting material (Rf ~0.6) should disappear; product (Rf ~0.3) should appear.[5]

-

Note: If the reaction stalls, heat gently to 40°C. Avoid refluxing if possible to minimize polymerization.

-

-

Workup:

-

Filter off the inorganic salts (

/KBr). -

Concentrate the filtrate in vacuo.

-

Do not perform an aqueous acidic wash , as the aniline moiety may protonate and extract into the water layer.

-

References

-

Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General authority on solvent effects in

reactions). -

Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119(6), 611–616. Link

-

BenchChem Technical Support. (2025). Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. (Analogous scaffold handling). Link

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-(Bromomethyl)benzonitrile. (Safety and stability data for bromomethyl benzonitriles). Link

Sources

Validation & Comparative

LC-MS fragmentation patterns for 2-Amino-4-(bromomethyl)benzonitrile

This guide outlines the LC-MS fragmentation behavior, experimental protocols, and comparative analysis for 2-Amino-4-(bromomethyl)benzonitrile , a critical intermediate in the synthesis of quinazolines and poly(ADP-ribose) polymerase (PARP) inhibitors.

Executive Summary

2-Amino-4-(bromomethyl)benzonitrile (CAS: 251936-85-3 / 22115-41-9 isomer family) is a bifunctional building block containing a nucleophilic amino group and an electrophilic bromomethyl group. Its analysis by LC-MS is governed by the lability of the C–Br bond and the basicity of the aniline moiety.

This guide provides the predicted fragmentation pathways , method development parameters , and a comparative analysis against non-brominated and non-amino analogs to assist in structural confirmation and impurity profiling.

Chemical Identity & Properties

| Property | Detail |

| Chemical Name | 2-Amino-4-(bromomethyl)benzonitrile |

| Molecular Formula | C₈H₇BrN₂ |

| Monoisotopic Mass | 209.98 (⁷⁹Br) / 211.98 (⁸¹Br) |

| Structure | Benzene ring substituted with -CN (C1), -NH₂ (C2), and -CH₂Br (C4) |

| Key Reactivity | Alkylating agent (benzylic bromide); prone to hydrolysis to alcohol. |

LC-MS Fragmentation Analysis (ESI+)

Primary Ionization Characteristics

In Electrospray Ionization (ESI) positive mode, the molecule readily protonates at the primary amine (-NH₂), forming the precursor ion [M+H]⁺ .

-

Observed m/z: Doublet at m/z 211.0 and 213.0 .

-

Isotopic Pattern: A distinct 1:1 ratio characteristic of a single bromine atom.

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) is dominated by the cleavage of the weak benzylic C–Br bond.

-

Neutral Loss of HBr (Δm = 80/82 Da): The most abundant fragmentation channel is the elimination of neutral hydrogen bromide (HBr) from the protonated parent. This yields a resonance-stabilized 2-amino-4-cyanobenzyl cation (m/z 131).

-

Transition: m/z 211/213 → m/z 131 (Base Peak).

-

-

Secondary Fragmentation (Loss of HCN): The resulting cation (m/z 131) often undergoes ring contraction or elimination of the nitrile group as hydrogen cyanide (HCN, 27 Da).

-

Transition: m/z 131 → m/z 104 .

-

-

Alternative Pathway (Loss of NH₃): While less favorable than Br loss, the amino group may eliminate ammonia (NH₃, 17 Da) at high collision energies.

-

Transition: m/z 211 → m/z 194 (retains Br pattern).

-

Fragmentation Diagram (DOT Visualization)

Caption: Proposed ESI+ fragmentation pathway showing the dominant loss of HBr to form the stabilized benzyl cation.

Comparative Performance Guide

This section compares the target molecule with its common synthetic precursor (non-brominated) and structural analog (non-amino) to aid in mixture analysis.

| Feature | Target: 2-Amino-4-(bromomethyl)benzonitrile | Analog A: 2-Amino-4-methylbenzonitrile | Analog B: 4-(Bromomethyl)benzonitrile |

| Role | Reactive Intermediate | Precursor (Starting Material) | Non-Amino Analog (Letrozole Int.) |

| Monoisotopic Mass | 211.0 / 213.0 | 133.1 ([M+H]⁺) | 196.0 / 198.0 (Neutral) |

| Isotope Pattern | 1:1 doublet (Br signature) | Single peak (No Br) | 1:1 doublet (Br signature) |

| Ionization (ESI+) | High (Due to basic -NH₂) | High (Due to basic -NH₂) | Low/Medium (Lacks basic amine) |

| Key Fragment | m/z 131 (Loss of HBr) | m/z 116 (Loss of NH₃) | m/z 117 (Loss of Br) |

| Retention (C18) | Moderate (Polar amine + Lipophilic Br) | Lower (Lacks lipophilic Br) | Higher (Lacks polar amine) |

Diagnostic Logic:

-

Distinguishing from Precursor: If you see a peak at m/z 133 without a +2 isotope, the bromination was incomplete (Starting Material: 2-Amino-4-methylbenzonitrile).

-

Distinguishing from Hydrolysis Product: If the Br is hydrolyzed to -OH (common degradation), the mass shifts to m/z 149 ([M+H]⁺ for the alcohol), and the 1:1 isotope pattern disappears.

Experimental Protocol (Method Development)

To ensure robust detection and separation from hydrolysis products, use the following protocol.

Sample Preparation

-

Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH) to prevent nucleophilic attack (methanolysis) of the bromomethyl group during storage.

-

Concentration: 10 µg/mL in ACN.

-

Stability Warning: Analyze immediately. Benzyl bromides are unstable in protic solvents.

LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization of -NH₂).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Hold)

-

1-8 min: 5% → 95% B (Linear Ramp)

-

8-10 min: 95% B (Wash)

-

-

Flow Rate: 0.4 mL/min.

-

Detection: ESI Positive Mode (Scan range 100–500 m/z).

Quality Control Criteria

-

Purity Check: Target peak area > 98%.

-

Impurity Flag: Presence of m/z 149 indicates hydrolysis (2-amino-4-(hydroxymethyl)benzonitrile).

-

Identity Confirmation: Presence of 211/213 doublet AND fragment m/z 131.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzonitrile, 2-bromo- and related benzyl bromides. National Institute of Standards and Technology.[1] Link

-

BenchChem Application Notes. (2025). 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis. (Analogous chemistry and handling). Link

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Sigma-Aldrich. (2025). Product Specification: 2-(Bromomethyl)benzonitrile. (Stability and handling data). Link

- Holčapek, M., et al. (2010). Fragmentation behavior of benzyl derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Mechanistic grounding for HBr loss).

Sources

FTIR spectral peaks for nitrile and amine in 2-Amino-4-(bromomethyl)benzonitrile

This guide outlines the FTIR spectral characterization of 2-Amino-4-(bromomethyl)benzonitrile (CAS: 251936-85-3), a critical intermediate in the synthesis of quinazoline-based pharmaceuticals and dipeptidyl peptidase-4 (DPP-4) inhibitors.

This document serves as a technical comparison guide, evaluating FTIR as a rapid diagnostic tool against alternative analytical methods (HPLC, NMR) for this specific chemical entity.

Executive Summary

In drug development pipelines, 2-Amino-4-(bromomethyl)benzonitrile acts as a "switch" scaffold—providing an electrophilic handle (bromomethyl) and a nucleophilic core (amino-nitrile).

While HPLC is the gold standard for quantitative purity, FTIR spectroscopy offers superior performance for functional group integrity monitoring . It provides the only rapid, non-destructive method to simultaneously validate the presence of the labile bromomethyl group and the stability of the nitrile moiety, which is prone to hydrolysis.

Structural Analysis & Diagnostic Spectral Bands

To accurately interpret the spectrum, the molecule must be deconstructed into its three vibrationally distinct sectors. The interplay between the electron-withdrawing nitrile group and the electron-donating amino group on the aromatic ring creates specific spectral shifts.

Theoretical & Experimental Band Assignments[1]

| Functional Group | Mode of Vibration | Diagnostic Wavenumber (cm⁻¹) | Spectral Character | Structural Insight |

| Nitrile (-C≡N) | Stretching ( | 2210 – 2225 | Sharp, Medium intensity | Conjugation with the aromatic ring lowers this from the aliphatic range (2250 cm⁻¹). A key purity marker; disappearance indicates hydrolysis to amide/acid. |

| Primary Amine (-NH₂) | Asymmetric Stretch ( | 3460 – 3490 | Medium, Sharp | The higher frequency peak of the characteristic "doublet." |

| Symmetric Stretch ( | 3360 – 3390 | Medium, Sharp | The lower frequency peak. | |

| Scissoring ( | 1615 – 1630 | Strong | Often overlaps with aromatic C=C, but distinct in primary amines. | |

| Bromomethyl (-CH₂Br) | C-Br Stretch | 600 – 700 | Strong, Broad | CRITICAL: Distinguishes this product from its methyl precursor. The heavy bromine atom shifts this band into the fingerprint region. |

| CH₂ Wagging | 1200 – 1250 | Medium | Characteristic of benzyl bromide derivatives. | |

| Aromatic Ring | C=C Skeletal Stretch | 1580 – 1600 | Variable | Confirms benzenoid structure. |

Scientific Note: The ortho positioning of the amino group relative to the nitrile may cause a slight broadening of the NH₂ bands due to weak intramolecular interaction, though the linear geometry of the nitrile group minimizes true hydrogen bonding compared to carbonyls.

Comparative Performance Analysis

This section objectively compares FTIR against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for the specific task of validating 2-Amino-4-(bromomethyl)benzonitrile.

Method Suitability Matrix

| Feature | FTIR (ATR) | HPLC (UV-Vis) | 1H-NMR |

| Primary Utility | Rapid ID & Functional Group Check | Quantitative Purity (%) | Structural Elucidation |

| Differentiation: Methyl vs. Bromomethyl | High (Appearance of C-Br band at 600-700 cm⁻¹) | Low (Requires distinct retention time separation) | Definitive (Chemical shift of CH₃ vs CH₂Br) |

| Differentiation: Nitrile vs. Amide | High (2220 cm⁻¹ vs 1680 cm⁻¹ C=O) | Medium (UV absorption profiles may overlap) | High |

| Sample Prep Time | < 2 Minutes (Solid state) | 30-60 Minutes (Dissolution + Run) | 15-30 Minutes (Solvent prep) |

| Destructive? | No (Sample recoverable) | Yes | No |

| Cost Per Run | Low | High (Solvents, Columns) | High (Deuterated solvents) |

Performance Verdict

-

Use FTIR when: You need an immediate "Go/No-Go" decision on the reaction floor to confirm the bromination of 2-amino-4-methylbenzonitrile has occurred (appearance of C-Br stretch) and that the nitrile has not hydrolyzed (retention of 2220 cm⁻¹ peak).

-

Use HPLC when: You need to certify the exact purity percentage (e.g., >98.5%) for regulatory release.

Experimental Protocol: ATR-FTIR

To ensure reproducible data for this solid intermediate, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to avoid moisture absorption which can obscure the amine region.

Step-by-Step Workflow

-

Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove CO₂ and H₂O interferences.

-

Sample Loading: Place approximately 2–5 mg of the 2-Amino-4-(bromomethyl)benzonitrile powder onto the crystal center.

-

Compression: Apply pressure using the anvil. Critical: Ensure uniform contact. Poor contact results in weak C-H and Nitrile bands.

-

Acquisition:

-